5-bromo-N-(piperidin-1-yl)pyridin-2-amine
Overview
Description
5-bromo-N-(piperidin-1-yl)pyridin-2-amine is an organic compound that belongs to the class of heterocyclic amines It features a bromine atom attached to the pyridine ring and a piperidine group attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(piperidin-1-yl)pyridin-2-amine can be achieved through several methods. One common approach involves the reaction of piperidin-1-amine with 5-bromo-2-chloropyridine under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the piperidine group, yielding the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(piperidin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of a base like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-N-(piperidin-1-yl)pyridin-2-amine has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological research: It serves as a probe or ligand in studies involving receptor binding and signal transduction pathways.
Mechanism of Action
The mechanism of action of 5-bromo-N-(piperidin-1-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The piperidine group can enhance binding affinity and selectivity, while the bromine atom can participate in halogen bonding or other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(piperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
5-bromo-2-(morpholin-4-yl)pyridine: Contains a morpholine group instead of piperidine.
5-chloro-N-(piperidin-1-yl)pyridin-2-amine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
5-bromo-N-(piperidin-1-yl)pyridin-2-amine is unique due to the presence of both the bromine atom and the piperidine group, which can confer distinct chemical and biological properties. The bromine atom can enhance the compound’s reactivity and binding interactions, while the piperidine group can improve solubility and bioavailability.
Properties
IUPAC Name |
5-bromo-N-piperidin-1-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-9-4-5-10(12-8-9)13-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDUBVCDNAULRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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